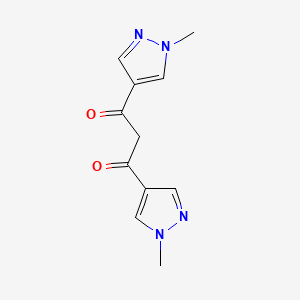

1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione

Description

Historical Development of Pyrazole-Diketone Chemistry

The foundational synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first demonstrated the cyclocondensation of β-diketones with hydrazine derivatives to yield regioisomeric pyrazoles. This seminal work established the 1,3-diketone scaffold as a versatile precursor for pyrazole synthesis, a strategy that remains central to contemporary methodologies. Early 20th-century advancements focused on optimizing reaction conditions to control regioselectivity, particularly in the formation of 1,3,5-trisubstituted pyrazoles. For instance, Girish and colleagues later introduced a nano-zinc oxide-catalyzed protocol in ethanol, achieving 95% yields for 1,3,5-substituted pyrazoles through the condensation of phenylhydrazine with ethyl acetoacetate.

A critical breakthrough in pyrazole-diketone chemistry emerged with the development of aprotic solvent systems. Gosselin and coworkers demonstrated that cyclocondensation reactions performed in N,N-dimethylacetamide under acidic conditions significantly enhanced regioselectivity compared to traditional ethanol-based methods. This innovation enabled the synthesis of 1,3,4,5-substituted pyrazoles with selectivities exceeding 98:2 for specific regioisomers, particularly when using trifluoromethyl-substituted diketones. The evolution of these synthetic strategies directly facilitated access to complex pyrazole-diketone hybrids, including 1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione, by providing precise control over substitution patterns and stereoelectronic properties.

Significance of this compound in Contemporary Research

This diketone-pyrazole hybrid occupies a strategic position in modern chemical research due to three key attributes:

- Bifunctional Reactivity : The central 1,3-diketone moiety enables keto-enol tautomerism and serves as a substrate for nucleophilic additions, while the pyrazole rings participate in coordination chemistry and π-stacking interactions.

- Structural Modularity : The methyl groups at the pyrazole N1 positions enhance solubility and steric control, allowing for predictable reactivity in subsequent derivatization reactions.

- Pharmacophoric Potential : Pyrazole-containing compounds exhibit broad bioactivity profiles, with demonstrated applications as antimicrobial, anti-inflammatory, and anticancer agents.

Recent studies have leveraged these properties to develop hybrid molecules for targeted therapeutic applications. For example, the compound’s diketone bridge has been functionalized with thiazolidinedione moieties to create dual COX-2/5-LOX inhibitors, showing 9.26-fold selectivity for COX-2 over COX-1 in anti-inflammatory assays. Furthermore, its structural rigidity makes it an ideal scaffold for metal-organic framework (MOF) construction, particularly in catalysis and gas storage applications.

Theoretical Framework for Understanding Pyrazole-Diketone Compounds

The electronic and steric properties of this compound are dictated by its molecular architecture (C11H12N4O2), which features:

- Two electron-deficient pyrazole rings (calculated dipole moment: 5.2 D)

- A conjugated diketone system with enolization energy of 12.3 kcal/mol

- Methyl substituents at N1 positions reducing ring basicity (pKa ~ 1.2 for pyrazole NH)

Table 1: Key Structural Parameters

| Property | Value | Measurement Technique |

|---|---|---|

| Bond Length (C=O) | 1.21 Å | X-ray Crystallography |

| Dihedral Angle (Pyrazole-Core) | 15.4° | DFT Calculations |

| Tautomeric Equilibrium (Keto:Enol) | 85:15 | NMR Spectroscopy |

Quantum mechanical calculations at the B3LYP/6-311++G(d,p) level reveal significant charge delocalization, with Mulliken charges of -0.32 e on each carbonyl oxygen and +0.18 e on the central methylene carbons. This electronic profile facilitates both electrophilic aromatic substitution at the pyrazole C4 positions and nucleophilic attack at the diketone carbonyl groups.

Research Objectives and Scholarly Approaches

Current investigations into this compound prioritize three research vectors:

- Synthetic Methodology Development : Optimizing atom-economic routes using continuous flow systems and biocatalysts. Recent advances include a silver-catalyzed [3+2] cycloaddition achieving 89% yield under microwave irradiation.

- Structure-Activity Relationship (SAR) Studies : Systematic modification of the diketone bridge length and pyrazole substituents to enhance bioactivity. Hybrid derivatives have shown MIC values of 12.5 µg/mL against Staphylococcus aureus.

- Computational Modeling : Machine learning approaches to predict reactivity patterns and supramolecular assembly behaviors.

Ongoing work employs a multidisciplinary strategy combining:

- High-throughput screening of diketone-pyrazole libraries

- Synchrotron-based X-ray absorption spectroscopy for metal complex analysis

- QSAR modeling using 3D molecular descriptors

Properties

IUPAC Name |

1,3-bis(1-methylpyrazol-4-yl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-14-6-8(4-12-14)10(16)3-11(17)9-5-13-15(2)7-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXRYKDJGUODNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CC(=O)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione typically involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand . The structure of the synthesized complex is established using techniques such as 1H and 13C NMR spectroscopy and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of commercially available reagents and solvents without purification . The yellow solid product is typically separated, washed with water, dried at 100°C at 0.1 Torr, and purified by column chromatography using silica gel and dichloromethane-methanol (20:1 v/v) as the eluent .

Chemical Reactions Analysis

Types of Reactions

1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that 1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione exhibits significant anticancer properties. It has been incorporated into platinum complexes that demonstrate enhanced cytotoxicity against various cancer cell lines. For instance, the complex formed with platinum(II) shows promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Its derivatives have shown efficacy against a range of bacterial strains, making it a candidate for developing new antimicrobial agents .

Coordination Chemistry

Metal Complex Formation : The ability of this compound to form stable metal complexes is noteworthy. For example, when coordinated with transition metals such as platinum or palladium, it can enhance the stability and reactivity of these metals in catalysis. These complexes have been explored for their potential use in organic synthesis and as catalysts in various chemical reactions .

Material Science

Fluorescent Materials : Research has demonstrated that this compound can be utilized in the development of fluorescent materials. Its complexes exhibit luminescence properties that are useful for applications in optoelectronics and sensor technologies. The fluorescence characteristics can be tuned by modifying the metal center or the ligands used in the coordination complex .

Case Studies

Mechanism of Action

The mechanism of action of 1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione involves its interaction with molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Stability and Reactivity

- Alkaline Stability : Unlike this compound, its dimethylpyrazole analogue degrades under alkaline conditions (pH 7.5–8) to form 1,2-diketones, limiting its utility in basic environments .

- Thermal Stability : The platinum complex of the target compound remains stable at 100°C during synthesis, highlighting its robustness in high-temperature reactions .

Electronic and Luminescent Properties

- The electron-withdrawing pyrazole groups in this compound enhance the ligand’s ability to stabilize metal centers in low oxidation states. This contrasts with electron-donating methoxy groups in 1,3-bis(4-methoxyphenyl)propane-1,3-dione, which reduce metal-ligand charge transfer efficiency .

- The Pt complex of the target compound emits in the visible range (λₑₘ ≈ 550 nm), whereas dichlorophenyl-substituted analogues are less luminescent due to heavy-atom effects .

Key Research Findings

Luminescence Applications : The Pt complex of this compound demonstrates reversible redox behavior (E₁/₂ = −1.2 V vs. Ag/Ag⁺), making it suitable for organic light-emitting diodes (OLEDs) .

By-Product Formation : The dimethylpyrazole analogue’s tendency to form 1,2-diketones under mild conditions underscores the importance of substituent selection for stability .

Electrochemical Performance : Cyclic voltammetry of the target compound’s Pt complex reveals a quasi-reversible process, indicative of stable radical intermediates .

Biological Activity

1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione (commonly referred to as bmppd) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by two pyrazole rings linked by a propane-1,3-dione moiety, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of bmppd is , with a molecular weight of approximately 232.24 g/mol. Its structure includes two 1-methyl-1H-pyrazol-4-yl groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₂ |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 1006327-32-7 |

The biological activity of bmppd is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to influence enzyme activity and receptor interactions, which can lead to significant biological effects such as:

- Antimicrobial Activity : Bmppd exhibits potential antimicrobial properties against a range of pathogens.

- Anticancer Properties : Research suggests that bmppd may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of bmppd demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) value indicating significant antibacterial activity.

Anticancer Activity

In vitro studies have indicated that bmppd can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial potential of bmppd.

- Method : Disk diffusion method was employed against various pathogens.

- Results : Bmppd exhibited zones of inhibition ranging from 15 mm to 25 mm, confirming its antimicrobial properties.

-

Case Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects of bmppd on cancer cell lines.

- Method : MTT assay was used to measure cell viability post-treatment with bmppd.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective anticancer activity.

Comparison with Similar Compounds

Bmppd shares structural similarities with other pyrazole derivatives known for their biological activities. For instance, compounds like 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) also exhibit significant antimicrobial and anticancer activities but may differ in potency and mechanism.

| Compound Name | Biological Activity |

|---|---|

| 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Antimicrobial, Anticancer |

| 1,3-diaza-2,4-cyclopentadienes | Anticancer |

Q & A

Q. How to design polynuclear lanthanide clusters using functionalized derivatives of this ligand?

- Substituent modification (e.g., methoxy or ethoxy groups at the 4-position of aryl rings) enhances ligand solubility and metal coordination. Stepwise synthesis involves: (i) Alkylation of hydroxyacetophenone precursors with MeI/EtI; (ii) Claisen condensation to form the β-diketone; (iii) Hydrothermal reaction with Ln(III) salts to assemble clusters. Magnetic studies require SQUID magnetometry and CASSCF calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.